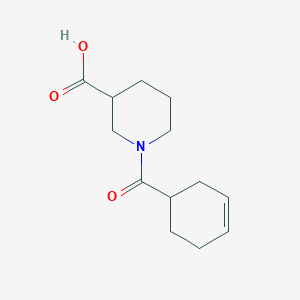
2-氯苯甲酮乙烯缩酮
描述
2-Chlorobenzophenone ethylene ketal is a chemical compound with the molecular formula C15H13ClO2 . It has a molecular weight of 260.71 g/mol . The IUPAC name for this compound is 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane .
Synthesis Analysis
The synthesis of acetals and ketals, such as 2-Chlorobenzophenone ethylene ketal, can be achieved through the acetalization and ketalization of aldehydes and ketones with alcohols . This process can proceed smoothly in the presence of 0.1 mol % acid, without the need to remove water . The process has many merits, including the use of commercially available catalysts with low cost and low loadings, a broad substrate scope, a wide range of reaction temperatures, high yields, large-scale preparation, environmental friendliness, and a simple work-up procedure .Molecular Structure Analysis
The molecular structure of 2-Chlorobenzophenone ethylene ketal includes a 1,3-dioxolane ring attached to a phenyl group and a 2-chlorophenyl group . The InChI string representation of the molecule isInChI=1S/C15H13ClO2/c16-14-9-5-4-8-13(14)15(17-10-11-18-15)12-6-2-1-3-7-12/h1-9H,10-11H2 . Chemical Reactions Analysis
The acetalization and ketalization of aldehydes and ketones with alcohols, respectively, proceed smoothly in the presence of 0.1 mol % acid . This process has been successfully applied to protect important organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chlorobenzophenone ethylene ketal include a molecular weight of 260.71 g/mol, a XLogP3-AA of 3.4, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, a rotatable bond count of 2, an exact mass of 260.0604073 g/mol, a monoisotopic mass of 260.0604073 g/mol, a topological polar surface area of 18.5 Ų, a heavy atom count of 18, and a complexity of 270 .科学研究应用
环加成反应
- 环烯酮的乙烯缩酮,如 2-环戊烯酮和 2-环己烯酮,在酸存在下于乙腈中表现出快速的 Diels-Alder 型二聚化。这会导致区域选择性但非立体选择性的产物,这些产物进一步水解成酮缩酮和二酮。这些产物的结构使用广泛的 NMB 光谱应用确定 (Chow、Cheng 和 Zhang,2010 年)。
合成和结构分析
- 通过使由环己酮和 1,2-乙二醇形成的缩酮与二氧化碳反应,在超临界二氧化碳 (SC-CO2) 中从缩酮合成环状碳酸酯。这种无卤素路线有效地合成了碳酸亚乙烯酯 (Aresta 等人,2003 年)。
- 对 2,9-双-(4-氟苯基)-氮杂金刚烷-4-酮乙烯缩酮进行了实验和理论结构研究,强调了结构分析在乙烯缩酮背景下的重要性 (Jiménez-Cruz 等人,2003 年)。
在生物化学中的应用
- 通过乙烯缩酮的酸性水解合成羰基氧原子上的 18O 标记叶绿素衍生物是专门的生物化学应用的一个示例。该过程能够有效且区域选择性地生产氧标记化合物,然后对这些化合物进行化学修饰,同时最大程度地减少 18O 原子的损失 (Morishita 和 Tamiaki,2003 年)。
工业应用
- 天然前列腺素和前列腺素类似物的 15,15-乙烯缩酮的新合成展示了一种工业应用,其中此类化合物是实验室动物和牛中黄体溶解的有力诱导剂 (Skuballa 等人,1978 年)。
催化和绿色化学
- 乙酰丙酸乙酯与 1,2-十二烷二醇缩酮化的非均相催化为一类新的可生物降解表面活性剂开辟了道路。这项研究展示了缩酮在绿色化学和环保产品开发中的潜力 (Freitas 等人,2016 年)。
作用机制
Target of Action
2-Chlorobenzophenone ethylene ketal, as an acetal derivative, primarily targets carbonyl compounds such as aldehydes and ketones . These compounds are extensively encountered in organic synthesis . The acetalization/ketalization process is one of the most useful methods for the protection of these carbonyl compounds .
Mode of Action
The mode of action of 2-Chlorobenzophenone ethylene ketal involves a series of steps. Initially, the compound reacts with a carbonyl compound (aldehyde or ketone) to form a hemiacetal or hemiketal. This reaction is generally catalyzed by a strong acid . The conversion of a hemiacetal to an acetal is simply an SN1 reaction, with an alcohol nucleophile and water leaving group . The carbocation intermediate in this SN1 mechanism is stabilized by resonance due to the oxygen atom already bound to the electrophilic carbon .
Biochemical Pathways
The biochemical pathways affected by 2-Chlorobenzophenone ethylene ketal are primarily related to the formation and breakdown of acetals and ketals. A very important example of the acetal/ketal group in biochemistry is the glycosidic bonds which link individual sugar monomers to form polysaccharides . The compound can also affect the formation of glycosidic bonds in a biochemical context .
Pharmacokinetics
Like other acetals, it is expected to exhibit stability and lack of reactivity in neutral to strongly basic environments .
Result of Action
The result of the action of 2-Chlorobenzophenone ethylene ketal is the formation of an acetal or ketal from a carbonyl compound. This process serves as a protective measure for carbonyl compounds, preventing them from reacting with strongly nucleophilic (and basic) metallo-hydride, alkyl, and aryl reagents . Acetals can be hydrolyzed back to hemiacetals .
Action Environment
The action of 2-Chlorobenzophenone ethylene ketal is influenced by environmental factors such as pH and temperature. The formation of acetals/ketals is generally catalyzed by a strong acid . Therefore, the process is favored in acidic environments. Additionally, the reaction may require certain temperatures for optimal performance .
安全和危害
The safety data sheet for Chlorobenzophenone, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
未来方向
The future directions in the study of 2-Chlorobenzophenone ethylene ketal and similar compounds involve the development of new methods for functional group protection and deprotection . As organic synthesis matures, the need for protective groups like acetals and ketals may decrease, but for now, they continue to play an important role in the synthesis of natural and unnatural products .
属性
IUPAC Name |
2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c16-14-9-5-4-8-13(14)15(17-10-11-18-15)12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXGGIMSWUGAFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(C2=CC=CC=C2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641495 | |
| Record name | 2-(2-Chlorophenyl)-2-phenyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzophenone ethylene ketal | |
CAS RN |
760192-90-3 | |
| Record name | 2-(2-Chlorophenyl)-2-phenyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760192-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chlorophenyl)-2-phenyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



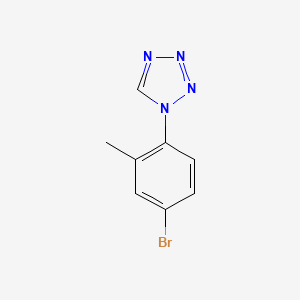
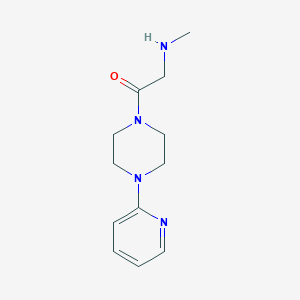
![1-[4-(Piperidine-3-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1368510.png)
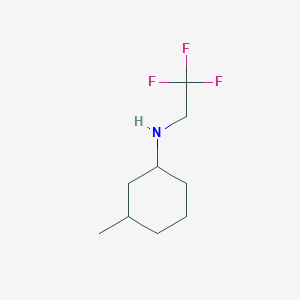

![1-Benzyl-5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1368516.png)
![3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid](/img/structure/B1368517.png)
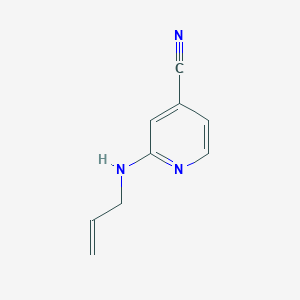
![1-[2-(1H-1,2,3,4-tetrazol-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1368525.png)
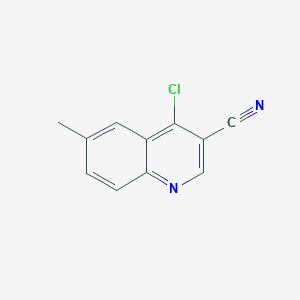
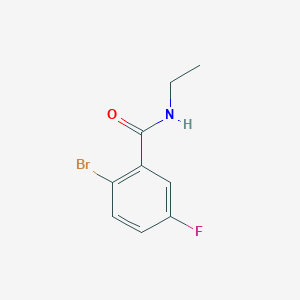
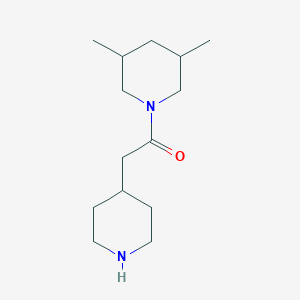
![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1368529.png)
